Benzoyl 4-phenyldiazenylbenzenecarboperoxoate
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Overview
Description
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a benzoyl group, a phenyldiazenyl group, and a benzenecarboperoxoate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate can be synthesized through the reaction of benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction typically involves the following steps:
Preparation of Benzoyl Chloride: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride.
Reaction with Hydrogen Peroxide: Benzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows[ 2 \text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_5\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the peroxide group.
Reduction: It can be reduced to form benzoyl alcohol and other related compounds.
Substitution: The benzoyl and phenyldiazenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Benzoyl peroxide and related peroxides.
Reduction: Benzoyl alcohol and related alcohols.
Substitution: Substituted benzoyl and phenyldiazenyl derivatives.
Scientific Research Applications
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving oxidative stress and free radical biology.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of plastics, textiles, and as a bleaching agent.
Mechanism of Action
The mechanism of action of benzoyl 4-phenyldiazenylbenzenecarboperoxoate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These radicals interact with various molecular targets, including proteins and nucleic acids, causing oxidative damage and disrupting cellular functions. The compound’s antimicrobial and anticancer properties are attributed to its ability to generate reactive oxygen species that induce cell death.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.
Dibenzoyl Peroxide: Similar in structure and used in similar applications as benzoyl peroxide.
Phenyldiazenylbenzenecarboperoxoate: Shares structural similarities and exhibits similar chemical reactivity.
Uniqueness
Benzoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of both benzoyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
65767-40-0 |
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Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
benzoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-26-20(24)16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H |
InChI Key |
AYBHPPKSILWNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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